

# Application Note: Scalable Synthesis of 3-(Chloromethyl)pyridazine Hydrochloride

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## Compound of Interest

Compound Name:	3-(Chloromethyl)pyridazine hydrochloride
CAS No.:	27349-66-2
Cat. No.:	B1592399

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## Executive Summary

**3-(Chloromethyl)pyridazine hydrochloride** is a critical heterocyclic building block used in the synthesis of diverse pharmaceutical agents, including inhibitors for phosphodiesterase (PDE) and various kinase targets. While direct radical halogenation of 3-methylpyridazine is theoretically possible, it suffers from poor regioselectivity (mono- vs. di-chlorination) and safety risks associated with N-chlorination.

This Application Note details a robust, four-stage process designed for kilogram-scale production. The protocol utilizes a modified Boekelheide rearrangement to install the oxygen functionality with high fidelity, followed by a controlled deoxychlorination. This route ensures the isolation of the target as a stable hydrochloride salt, mitigating the polymerization risks associated with the free base.

## Key Process Advantages

- **Regiospecificity:** Avoids ring chlorination and polychlorination of the methyl group.

- **Stability Control:** The product is isolated directly as the HCl salt via precipitation, avoiding the handling of the unstable free base.
- **Scalability:** Uses standard reagents (Acetic Anhydride, Thionyl Chloride) with manageable exotherms.

## Retrosynthetic Analysis & Process Logic

The synthesis is designed to bypass the low selectivity of radical halogenation by pivoting through an oxygenated intermediate.

- **Target:** 3-(Chloromethyl)pyridazine HCl.
- **Precursor:** Pyridazin-3-ylmethanol (3-Hydroxymethylpyridazine).[1]
- **Transformation:** The hydroxyl group serves as a "chemical handle" for clean substitution by chloride using thionyl chloride ( ).
- **Origin:** The hydroxymethyl group is generated from 3-methylpyridazine via N-oxidation and subsequent sigmatropic rearrangement (Boekelheide reaction).

## Process Workflow Diagram



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Figure 1: Strategic workflow for the conversion of 3-methylpyridazine to the chloromethyl hydrochloride salt.

## Detailed Experimental Protocol

### Stage 1: Synthesis of 3-Methylpyridazine 1-Oxide

Objective: Activate the methyl group for rearrangement.

- Reagents: 3-Methylpyridazine (1.0 eq), Hydrogen Peroxide (30% aq, 1.5 eq), Acetic Acid (Solvent).
- Protocol:
  - Dissolve 3-methylpyridazine in glacial acetic acid (5 vol).
  - Add  
  
dropwise at 20–25°C. Caution: Exothermic.
  - Heat to 70°C for 6–8 hours. Monitor by HPLC for consumption of starting material.
  - Workup: Concentrate under vacuum to remove acetic acid/water. Neutralize residue with saturated  
  
. Extract with DCM, dry (  
  
), and concentrate.
  - Output: Off-white solid.

## Stage 2 & 3: Rearrangement and Hydrolysis (Telescoped)

Objective: Convert N-oxide to primary alcohol.

- Reagents: Acetic Anhydride (  
  
), 10% HCl.
- Protocol:
  - Suspend 3-methylpyridazine 1-oxide in  
  
(3 vol).
  - Heat to reflux (approx. 140°C). The reaction proceeds via a [3,3]-sigmatropic rearrangement.

- Reflux for 2–4 hours. Monitor disappearance of N-oxide.
- Concentrate to remove excess
- Hydrolysis: Add 10% HCl (3 vol) to the crude acetate residue and reflux for 1 hour.
- Isolation: Cool to room temperature. Neutralize carefully with solid to pH 8. Saturate aqueous layer with NaCl and extract exhaustively with Ethyl Acetate (pyridazine alcohols are water-soluble).
- Purification: Crystallize from Toluene/Hexane or use as crude if purity >95%.
- Checkpoint: Target intermediate is Pyridazin-3-ylmethanol.

## Stage 4: Chlorination and Salt Formation (Critical Step)

Objective: Deoxychlorination and isolation of the stable HCl salt.

- Reagents: Pyridazin-3-ylmethanol (1.0 eq), Thionyl Chloride (1.2 eq), Toluene (10 vol).
- Safety Note: Thionyl chloride releases SO<sub>2</sub> and HCl gas. A caustic scrubber is mandatory.
- Protocol:
  - Charge Pyridazin-3-ylmethanol and Toluene into a reactor equipped with an overhead stirrer and reflux condenser connected to a scrubber.
  - Cool the slurry to 0–5°C.
  - Add Thionyl Chloride dropwise over 30 minutes, maintaining temperature <10°C. Exothermic.

- Allow to warm to 20°C, then heat to 45–50°C for 2 hours.
- Observation: The product will precipitate as a solid hydrochloride salt during the reaction.
- Workup: Cool to 0–5°C and age for 1 hour.
- Filter the solid under atmosphere (product is hygroscopic).
- Wash the cake with cold Toluene (2 vol) followed by Hexane (2 vol).
- Dry under vacuum at 40°C.

## Critical Process Parameters (CPPs) & Troubleshooting

Parameter	Specification	Rationale
Moisture Content	<0.1% in Solvents	hydrolyzes violently with water; moisture degrades the final product to the alcohol.
Temperature (Stage 4)	Max 50°C	Higher temperatures may promote polymerization of the free base moiety before salt formation.
Stoichiometry ( )	1.1 – 1.3 eq	Excess thionyl chloride ensures complete conversion but must be removed to prevent product discoloration.
Isolation Atmosphere	Inert ( /Ar)	The HCl salt is hygroscopic. Moisture uptake leads to stickiness and hydrolysis.

## Stability Warning

The free base (3-chloromethylpyridazine) is thermally unstable and prone to self-alkylation (polymerization). Do not neutralize the salt unless immediately reacting it in the next step. Store the hydrochloride salt at -20°C for long-term stability.

## Analytical Specifications

Compound: **3-(Chloromethyl)pyridazine Hydrochloride** CAS: 6959-48-4 Formula:

MW: 165.02 g/mol

- Appearance: White to off-white crystalline solid.[2]
- NMR (DMSO-d6):  
9.3 (s, 1H), 9.2 (d, 1H), 8.1 (dd, 1H), 5.1 (s, 2H,  
) . Note: Shifts may vary slightly with concentration.
- HPLC Purity: >98.0% (a/a).[2]
- Melting Point: 137–143°C (dec).

## References

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- Safety & Toxicology: National Toxicology Program (NTP) Technical Report TR-095. Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity.[7] (1978).[7] Highlights vesicant properties and handling precautions.[8] [Link](#)
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